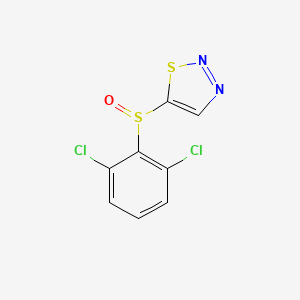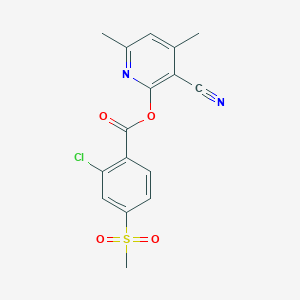![molecular formula C11H6ClN3O3S B3035879 2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 338761-46-9](/img/structure/B3035879.png)
2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione
Overview
Description
2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Isoindole-1,3-dione derivatives, such as 2-[(5-Chlorothiadiazol-4-yl)methoxy]isoindole-1,3-dione, are known to be an important class of biological and pharmaceutical compounds . They are widespread structural motifs in a plethora of different natural products . .
Mode of Action
Isoindoline-1,3-dione derivatives are known to interact with various biological targets, suggesting a potential application as antipsychotic agents .
Biochemical Pathways
Isoindoline-1,3-dione derivatives are known to modulate the dopamine receptor d3 , which suggests that they may affect dopaminergic signaling pathways.
Pharmacokinetics
A study on isoindoline-1,3-dione derivatives suggests that they have good affinities and some pharmacokinetic parameters .
Result of Action
Isoindoline-1,3-dione derivatives are known to inhibit β-amyloid protein aggregation , suggesting a potential capacity in the treatment of Alzheimer’s disease.
Action Environment
The synthesis of isoindoline-1,3-dione derivatives has been reported to be performed under green, waste-free transformations with a high atom economy , suggesting that the synthesis environment may play a role in the properties of these compounds.
Biochemical Analysis
Biochemical Properties
2-[(5-Chlorothiadiazol-4-yl)methoxy]isoindole-1,3-dione plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, 2-[(5-Chlorothiadiazol-4-yl)methoxy]isoindole-1,3-dione can form complexes with proteins, affecting their structure and function .
Cellular Effects
The effects of 2-[(5-Chlorothiadiazol-4-yl)methoxy]isoindole-1,3-dione on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the viability of various cell types, including cancer cells, by inducing apoptosis or cell cycle arrest . Furthermore, 2-[(5-Chlorothiadiazol-4-yl)methoxy]isoindole-1,3-dione can alter the expression of genes involved in cell proliferation and survival, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 2-[(5-Chlorothiadiazol-4-yl)methoxy]isoindole-1,3-dione exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, enzyme activity, and protein function. For example, 2-[(5-Chlorothiadiazol-4-yl)methoxy]isoindole-1,3-dione has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling and regulation . Additionally, this compound can induce oxidative stress by generating reactive oxygen species, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(5-Chlorothiadiazol-4-yl)methoxy]isoindole-1,3-dione can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-[(5-Chlorothiadiazol-4-yl)methoxy]isoindole-1,3-dione remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 2-[(5-Chlorothiadiazol-4-yl)methoxy]isoindole-1,3-dione vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as reducing tumor growth or modulating immune responses. At higher doses, it can induce toxic or adverse effects, including organ damage and systemic toxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, emphasizing the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
2-[(5-Chlorothiadiazol-4-yl)methoxy]isoindole-1,3-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in oxidative phosphorylation, glycolysis, and other metabolic processes . By modulating these pathways, 2-[(5-Chlorothiadiazol-4-yl)methoxy]isoindole-1,3-dione can alter cellular energy production and overall metabolic homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 5-chloro-1,2,3-thiadiazole-4-methanol with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.
Substitution: The chlorine atom in the thiadiazole ring can be substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .
Scientific Research Applications
2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets and inhibit the growth of pathogens and cancer cells.
Materials Science: The unique electronic properties of thiadiazole compounds make them suitable for use in the development of advanced materials such as organic semiconductors and photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Thiadiazole: A basic thiadiazole compound with similar structural features but lacking the isoindole-1,3-dione moiety.
1,3,4-Thiadiazole: Another thiadiazole derivative with different substitution patterns and biological activities.
Benzothiadiazole: A fused ring system containing both benzene and thiadiazole rings, known for its use in agriculture as a plant growth regulator.
Uniqueness
2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific combination of the thiadiazole and isoindole-1,3-dione moieties. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[(5-chlorothiadiazol-4-yl)methoxy]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O3S/c12-9-8(13-14-19-9)5-18-15-10(16)6-3-1-2-4-7(6)11(15)17/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNRJOXJCCFLBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=C(SN=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601153191 | |
| Record name | 2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601153191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338761-46-9 | |
| Record name | 2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338761-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601153191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Allylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3035797.png)
![4-(Benzylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3035798.png)
![3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B3035799.png)
![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3035801.png)
methanone](/img/structure/B3035802.png)


![2-{[2-(2,6-Dichloroanilino)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B3035808.png)

![4-bromo-N-{[4-methyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B3035813.png)
![4-bromo-N-[[4-methyl-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B3035814.png)
![1-[(4-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B3035815.png)
![1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B3035816.png)
![1-[(2-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B3035817.png)
